3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a quinoline core, a sulfonyl group, and a piperazine moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and piperazine groups. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the quinoline or piperazine rings.
Scientific Research Applications
3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one: Lacks the piperazine moiety, which may affect its solubility and bioavailability.
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one: Lacks the sulfonyl group, which may reduce its reactivity and potential biological activities.
Uniqueness
The presence of both the sulfonyl and piperazine groups in 3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one makes it unique compared to similar compounds. These structural features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
3-(2,5-Dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinoline core modified with various functional groups. Its molecular formula is C20H26N2O2S, and it has a molecular weight of 362.49 g/mol.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to interact with carbonic anhydrases, which are important for maintaining acid-base balance in tissues. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens, potentially through disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the mitochondrial pathway of apoptosis, making it a candidate for further development as an anticancer agent.
Table 1: Summary of Biological Activity Findings
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell types, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 5 µg/mL, suggesting strong antibacterial properties that warrant further investigation into its use as an antibiotic.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-5-27-8-10-28(11-9-27)21-14-20-18(13-19(21)25)24(29)23(15-26(20)4)32(30,31)22-12-16(2)6-7-17(22)3/h6-7,12-15H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUJDZPVTVKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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